REACTION_SMILES
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[BH3:17].[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[CH3:18][S:19][CH3:20].[CH3:26][CH2:27][O:28][CH2:29][CH3:30].[F:1][C:2]([O:3][c:4]1[cH:5][cH:6][c:7]([CH2:8][NH:9][C:10]([CH3:11])=[O:12])[cH:13][cH:14]1)([F:15])[F:16]>>[F:1][C:2]([O:3][c:4]1[cH:5][cH:6][c:7]([CH2:8][NH:9][CH2:10][CH3:11])[cH:13][cH:14]1)([F:15])[F:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)NCc1ccc(OC(F)(F)F)cc1
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Name
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Type
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product
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Smiles
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CCNCc1ccc(OC(F)(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |